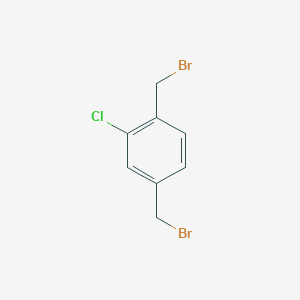
2,6-ジクロロ-5-フルオロ-3-ピリジンカルボキシアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is a halogenated heterocyclic compound derived from pyridine. It contains two chlorine atoms, one fluorine atom, and an aldehyde group attached to the pyridine ring. This compound is used as a building block in organic synthesis and has applications in medicinal chemistry and material science.
科学的研究の応用
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is used in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of fluorescent probes and bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: In the production of agrochemicals, dyes, and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde typically involves halogenation and formylation reactions. One common method is the chlorination of 5-fluoropyridine-3-carboxaldehyde using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Reduction: 2,6-Dichloro-5-fluoropyridine-3-methanol.
作用機序
The mechanism of action of 2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the structure of the final bioactive compound derived from this intermediate.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
- 2,6-Dichloro-5-fluoropyridine
Uniqueness
2,6-Dichloro-5-fluoro-3-pyridinecarboxaldehyde is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with an aldehyde group. This combination of functional groups provides versatility in chemical reactions and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
特性
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHERNXKCTOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260758-33-5 |
Source


|
| Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)






![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)






